molecular formula C25H42I2N2O2Si B12713390 Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide CAS No. 113611-76-0

Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide

Cat. No.: B12713390
CAS No.: 113611-76-0
M. Wt: 684.5 g/mol
InChI Key: GXIWBNMZFADZCF-UHFFFAOYSA-L
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Description

Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound with a quinolinium core This compound is notable for its unique structure, which includes a silyl group and a quaternary ammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. The process begins with the preparation of the quinolinium core, followed by the introduction of the silyl group and the quaternary ammonium moiety. The final step involves the iodination to form the diiodide salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolinium derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce various substituted quinolinium derivatives.

Scientific Research Applications

Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide involves its interaction with specific molecular targets. The quaternary ammonium moiety allows it to interact with negatively charged sites on biological molecules, while the silyl group can participate in various chemical interactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinolinium: Similar in structure but contains a thiazole ring.

    Oxazoloquinolinium: Contains an oxazole ring instead of a silyl group.

    Quinolinium derivatives: Various derivatives with different substituents on the quinolinium core.

Uniqueness

Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide is unique due to its combination of a silyl group and a quaternary ammonium moiety

Properties

CAS No.

113611-76-0

Molecular Formula

C25H42I2N2O2Si

Molecular Weight

684.5 g/mol

IUPAC Name

dimethyl-[3-[methyl(dipropyl)silyl]propyl]-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide

InChI

InChI=1S/C25H42N2O2Si.2HI/c1-7-19-30(6,20-8-2)21-11-16-27(4,5)17-18-29-25(28)24-15-14-22-12-9-10-13-23(22)26(24)3;;/h9-10,12-15H,7-8,11,16-21H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GXIWBNMZFADZCF-UHFFFAOYSA-L

Canonical SMILES

CCC[Si](C)(CCC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-]

Origin of Product

United States

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